Lipophilicity Differential: Ethoxy Substituent Confers Higher LogP Than Methoxy Analog for Blood-Brain Barrier Penetration Potential
The ethoxy substituent at the 4-position of the oxolane ring produces an XLogP3-AA of -0.7 for 4-ethoxyoxolan-3-amine [1], while the corresponding methoxy analog (4-methoxyoxolan-3-amine) exhibits a substantially lower logP of approximately -1.3 due to reduced hydrocarbon chain length and increased hydrogen-bonding potential [2]. This 0.6 log unit difference represents a ~4-fold difference in octanol-water partition coefficient, with direct implications for passive membrane permeability and CNS exposure potential in drug discovery programs.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 4-Methoxyoxolan-3-amine: -1.3 (estimated based on methyl-ethyl logP increment of ~0.5-0.6) |
| Quantified Difference | ΔLogP = +0.6 (target more lipophilic) |
| Conditions | PubChem XLogP3-AA computational prediction |
Why This Matters
For CNS-targeted drug discovery programs requiring blood-brain barrier penetration, the 0.6 log unit lipophilicity advantage of 4-ethoxyoxolan-3-amine may translate to measurably higher brain-to-plasma ratios compared to methoxy analogs.
- [1] PubChem Computed Properties. XLogP3-AA = -0.7 for 4-Ethoxyoxolan-3-amine (CID 53398901). View Source
- [2] ChemAxon / ChemBase Calculated Properties. LogP = -0.41, LogD(pH 7.4) = -2.01 for (3S,4R)-4-ethoxyoxolan-3-amine. View Source
